molecular formula C7H8O3S<br>C7H7SO3H<br>C7H8O3S<br>CH3C6H4SO3H B086014 p-Toluenesulfonic acid CAS No. 104-15-4

p-Toluenesulfonic acid

Cat. No.: B086014
CAS No.: 104-15-4
M. Wt: 172.20 g/mol
InChI Key: JOXIMZWYDAKGHI-UHFFFAOYSA-N
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Description

p-Toluenesulfonic acid: , also known as 4-methylbenzenesulfonic acid, is an organic compound with the chemical formula CH₃C₆H₄SO₃H. It is a white, extremely hygroscopic solid that is soluble in water, alcohols, and other polar organic solvents. This compound is a strong organic acid, approximately one million times stronger than benzoic acid .

Mechanism of Action

Target of Action

p-Toluenesulfonic acid (PTSA) is a strong organic acid that primarily targets carbonyl groups in organic compounds . It is known to interact with enzymes such as Lysozyme C and Pro-cathepsin H .

Mode of Action

PTSA acts as a proton donor, enhancing the electrophilicity of carbonyl groups in aldehydes or ketones . This protonation facilitates nucleophilic addition, leading to the formation of intermediates such as hemiacetals . PTSA can also protonate the hydroxyl group of the hemiacetal, creating a good leaving group .

Biochemical Pathways

PTSA is involved in various biochemical pathways, particularly in the hydrolysis of waste polyethylene terephthalate (PET) and the synthesis of biodiesel . In PET hydrolysis, PTSA acts as an acid catalyst, enabling the degradation of PET into terephthalic acid . In biodiesel production, PTSA catalyzes the esterification of oleic acid to form methyl oleate .

Pharmacokinetics

It is known to be a highly hygroscopic solid that is soluble in water, alcohols, and other polar organic solvents . This suggests that PTSA could have high bioavailability due to its solubility. More research is needed to fully understand its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The action of PTSA results in the formation of new compounds through reactions such as esterification and transesterification . For example, in the hydrolysis of PET, PTSA catalyzes the breakdown of PET into terephthalic acid . In biodiesel production, PTSA facilitates the conversion of oleic acid into methyl oleate .

Action Environment

The action of PTSA is influenced by environmental factors such as temperature and pH. For instance, PTSA demonstrates excellent catalytic efficiency for PET hydrolysis under relatively mild conditions (90 minutes at 150 °C) . Furthermore, PTSA’s action can be influenced by the presence of other substances. For example, diols can suppress the excessive acidity of PTSA while maintaining its solubilizing effect .

Preparation Methods

Synthetic Routes and Reaction Conditions: : p-Toluenesulfonic acid is prepared on an industrial scale by the sulfonation of toluene. The reaction involves the electrophilic substitution of toluene with sulfur trioxide or concentrated sulfuric acid. The sulfonation process is reversible, and the generated water must be removed to drive the reaction towards the desired product .

Industrial Production Methods: : The industrial production of this compound involves the use of concentrated sulfuric acid and toluene. The reaction is carried out at elevated temperatures, and the product is purified by recrystallization from its concentrated aqueous solution followed by azeotropic drying with toluene .

Chemical Reactions Analysis

Types of Reactions: : p-Toluenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions: : Common reagents used in reactions with this compound include aldehydes, carboxylic acids, and alcohols. The reactions are typically carried out under acidic conditions and at elevated temperatures .

Major Products: : The major products formed from these reactions include acetals, esters, and transesterified compounds .

Scientific Research Applications

Chemistry: : p-Toluenesulfonic acid is widely used as a catalyst in organic synthesis due to its strong acidity and solubility in polar solvents. It is employed in various reactions, including esterifications, acetalizations, and transesterifications .

Biology and Medicine: : In biological and medical research, this compound is used as a reagent for the synthesis of various bioactive compounds. It is also used in the preparation of pharmaceutical intermediates .

Industry: : Industrial applications of this compound include its use as a catalyst in the production of resins, dyes, and other chemical products. It is also used in the synthesis of polymers and as a curing agent for epoxy resins .

Properties

IUPAC Name

4-methylbenzenesulfonic acid
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InChI

InChI=1S/C7H8O3S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H,8,9,10)
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InChI Key

JOXIMZWYDAKGHI-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O
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Molecular Formula

C7H7SO3H, Array, C7H8O3S
Record name TOLUENE SULFONIC ACID, LIQUID, WITH MORE THAN 5% FREE SULFURIC ACID
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Related CAS

13438-45-4 (zinc salt), 1470-83-3 (lithium salt), 16106-44-8 (potassium salt), 16836-95-6 (silver(+1) salt), 36747-44-1 (calcium salt), 4124-42-9 (ammonium salt), 51650-46-5 (magnesium salt), 6192-52-5 (monohydrate), 657-84-1 (hydrochloride salt), 7144-37-8 (copper(2+) salt)
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DSSTOX Substance ID

DTXSID0026701
Record name 4-Methylbenzenesulfonic acid
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Molecular Weight

172.20 g/mol
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Physical Description

Toluene sulfonic acid, liquid, with more than 5% free sulfuric acid appears as colorless to black solid. Odorless or nearly odorless. (USCG, 1999), Dry Powder; Liquid; Pellets or Large Crystals, Liquid, Colorless hygroscopic solid; [ICSC] Colorless to black solid with no or little odor; [CHRIS] Off-white crystals; [Integra MSDS], COLOURLESS HYGROSCOPIC FLAKES.
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Record name Benzenesulfonic acid, 4-methyl-
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Boiling Point

140 °C @ 20 MM HG, Boiling point = 38 °C
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Flash Point

363 °F (184 °C) (CLOSED CUP), 184 °C c.c.
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Solubility

ABOUT 67 G/100 ML WATER; SOL IN ALCOHOL, ETHER, VERY SOL IN WATER /SODIUM SALT/, Solubility in water, g/100ml at 25 °C: 67 (freely soluble)
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Density

1.45 at 77 °F (USCG, 1999) - Denser than water; will sink, Relative density (water = 1): 1.24
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Vapor Pressure

0.0000027 [mmHg]
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Color/Form

MONOCLINIC LEAFLETS OR PRISMS

CAS No.

104-15-4
Record name TOLUENE SULFONIC ACID, LIQUID, WITH MORE THAN 5% FREE SULFURIC ACID
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Melting Point

221 °F (USCG, 1999), 106-107 °C, 106-107 °C /ANHYDROUS/, MELTING POINT: 38 °C /METASTABLE FORM/, Melting point = 106 °C /monohydrate/; 93 °C /trihydrate/, 104.50 °C. @ 760.00 mm Hg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main catalytic applications of p-Toluenesulfonic acid?

A1: this compound is a versatile catalyst employed in various organic reactions. Some key applications highlighted in the research include:

  • Esterification: PTSA effectively catalyzes the formation of esters from carboxylic acids and alcohols. This is particularly useful in synthesizing biodiesel from high acid value vegetable oils. [, , , , ]
  • Acetal Formation: PTSA mediates the conversion of aldehydes or ketones to acetals in the presence of alcohols. []
  • Degradation of Cellulose: PTSA, even in dilute aqueous solutions, demonstrates superior catalytic activity compared to sulfuric acid for breaking down cellulose into sugars at moderate temperatures and pressures. []
  • Friedländer Synthesis of Quinolines: PTSA serves as an efficient catalyst in the Friedländer annulation reaction, enabling the synthesis of polysubstituted quinolines from 2-aminoaryl ketones and active methylene compounds. []
  • C=N Bond Cleavage of Imines: PTSA facilitates the cleavage of imines to their corresponding carbonyl and amine compounds under solid-state conditions. []

Q2: How does the presence of this compound influence the production of levulinic acid and sulfonated carbon from glucose?

A2: Research indicates that this compound plays a dual role in this process: as an acidic catalyst for levulinic acid production and as a sulfonating agent for sulfonated carbon. The water dosage is critical. Low water dosage favors sulfonated carbon formation with high H+ exchange capacity and −SO3H intensity but negatively impacts levulinic acid yield. []

Q3: Can this compound be used to modify the surface properties of materials?

A3: Yes, plasma-polymerized this compound thin films show promise in modifying surface properties. Research shows these films exhibit altered electrical conductivity in response to humidity changes. This property makes them potentially valuable for sensor applications. []

Q4: Is this compound compatible with polyester fabrics? What are the implications for material properties?

A4: Yes, this compound serves as a doping agent in the production of polyaniline-coated polyester fabrics. These fabrics demonstrate enhanced dielectric properties, specifically showing greater polarizing ability, loss ability, and electromagnetic wave absorption. []

Q5: How is this compound typically characterized?

A5: Common techniques for characterizing this compound include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure and purity of PTSA. [, , ]
  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in PTSA. [, ]
  • Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of PTSA and related compounds. [, ]
  • High-Performance Liquid Chromatography (HPLC): Employed to quantify PTSA in workplace air and wastewater samples. [, ]

Q6: What analytical methods are used to determine the dissociation constant of this compound?

A6: Nuclear magnetic resonance (NMR) spectroscopy is a reliable method for determining the dissociation constant of this compound in aqueous solutions. Chemical shift changes of PTSA protons with varying acid concentrations allow for the calculation of the acid dissociation constant. []

Q7: How does the stability of this compound affect its applications?

A7: While the provided research doesn't delve into specific stability issues of PTSA, it's worth noting that strong acids like PTSA can degrade over time, particularly under humid conditions. This degradation can impact their catalytic activity and require careful storage and handling.

Q8: Are there alternative catalysts to this compound in specific applications?

A8: Yes, the research mentions several alternative catalysts:

  • Sulfosalicylic acid: Proposed as a substitute for this compound in cholesterol determination. []
  • Sulfuric Acid: While effective, research suggests that dilute aqueous solutions of this compound are superior to sulfuric acid of the same H+ ion concentration for degrading cellulose into sugars. []

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